

# Discovery and chemical structure of MT0703

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## Compound of Interest

Compound Name: MT0703

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An In-depth Technical Guide to the Discovery and Chemical Structure of AVM0703.

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

AVM0703 is an investigational small molecule immunomodulatory drug currently in clinical development for the treatment of various cancers and other diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of AVM0703, with a focus on the scientific and technical details relevant to researchers and drug development professionals.

## Discovery of AVM0703

The discovery of AVM0703's unique therapeutic potential was serendipitous, emerging from research initially focused on regenerative medicine.[3] The compound was originally being developed to prepare patients for stem cell therapies.[3] However, during preclinical studies involving higher doses, an unexpected and significant mobilization of a novel type of immune cell was observed.[3] This "epiphanic discovery" led to a strategic pivot in its development towards immuno-oncology.[3]

AVM0703 is a novel, patent-pending, repurposed formulation of dexamethasone, a synthetic corticosteroid that has been FDA-approved since 1958.[4][5] The innovation behind AVM0703 lies in its proprietary formulation, which allows for the safe administration of a single high dose (suprapharmacologic levels up to 21 mg/kg) of dexamethasone.[6] This is in contrast to generic dexamethasone formulations, which often contain excipients like benzyl alcohol or parabens

that can be toxic at high doses.[6] The unique formulation of AVM0703 is free of such toxic excipients, enabling its distinct mechanism of action.[7]

## Chemical Structure

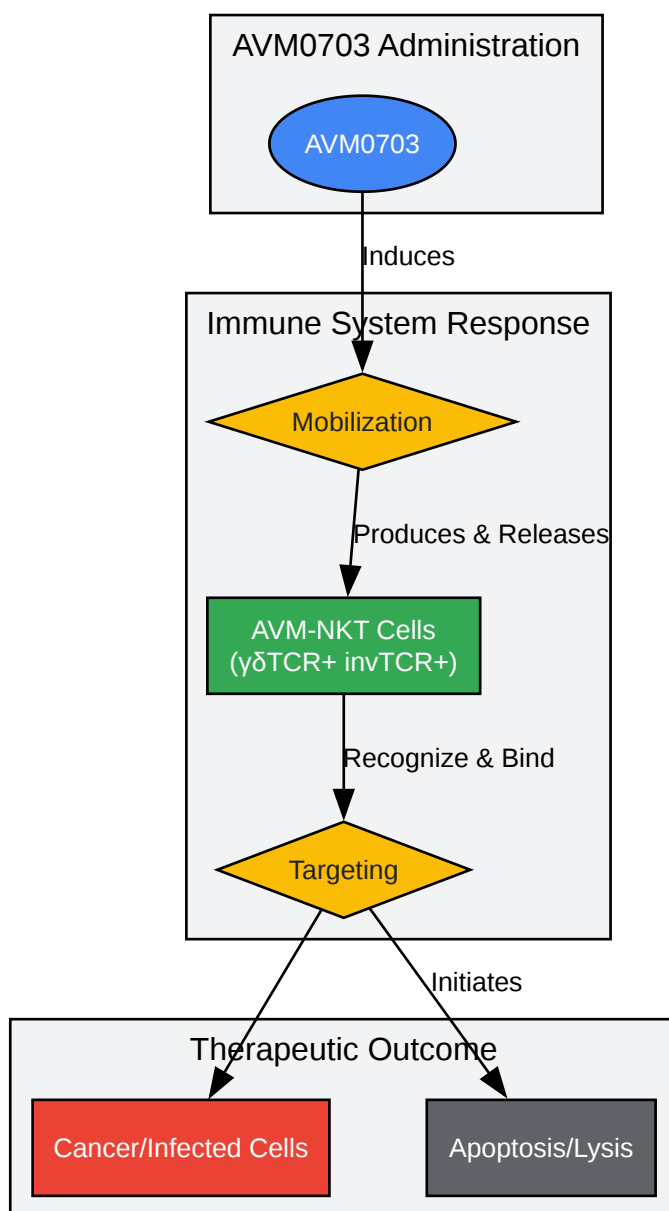
The active pharmaceutical ingredient (API) of AVM0703 is dexamethasone. The chemical formula for dexamethasone is C<sub>22</sub>H<sub>29</sub>FO<sub>5</sub>, and its IUPAC name is (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one.

The full chemical composition of the AVM0703 formulation, including its specific excipients and concentration, is proprietary to AVM Biotechnology.[4][8] The company holds multiple worldwide patents for the composition of matter and methods of use for AVM0703.[6][9]

## Mechanism of Action

At the high doses enabled by its unique formulation, AVM0703 exhibits a novel mechanism of action that is distinct from the known anti-inflammatory and immunosuppressive effects of lower, chronic doses of dexamethasone.[5] AVM0703 acts as a potent immunomodulator, triggering the rapid mobilization of the patient's endogenous immune cells.[4]

Specifically, a single intravenous infusion of AVM0703 induces the production and release of a novel, "supercharged" population of bispecific gamma delta TCR+ invariant TCR+ Natural Killer T-like cells (AVM-NKT).[2][4] These cells are characterized by their high expression of CD3 and Ly6G, which are crucial for their anti-tumor and anti-viral activities.[8] The mobilized AVM-NKT cells can recognize and target abnormal cells, such as cancer cells and virally infected cells, for destruction.[3][4] This response is rapid, with effects observed as early as 30 minutes to 14 days after infusion.[2]



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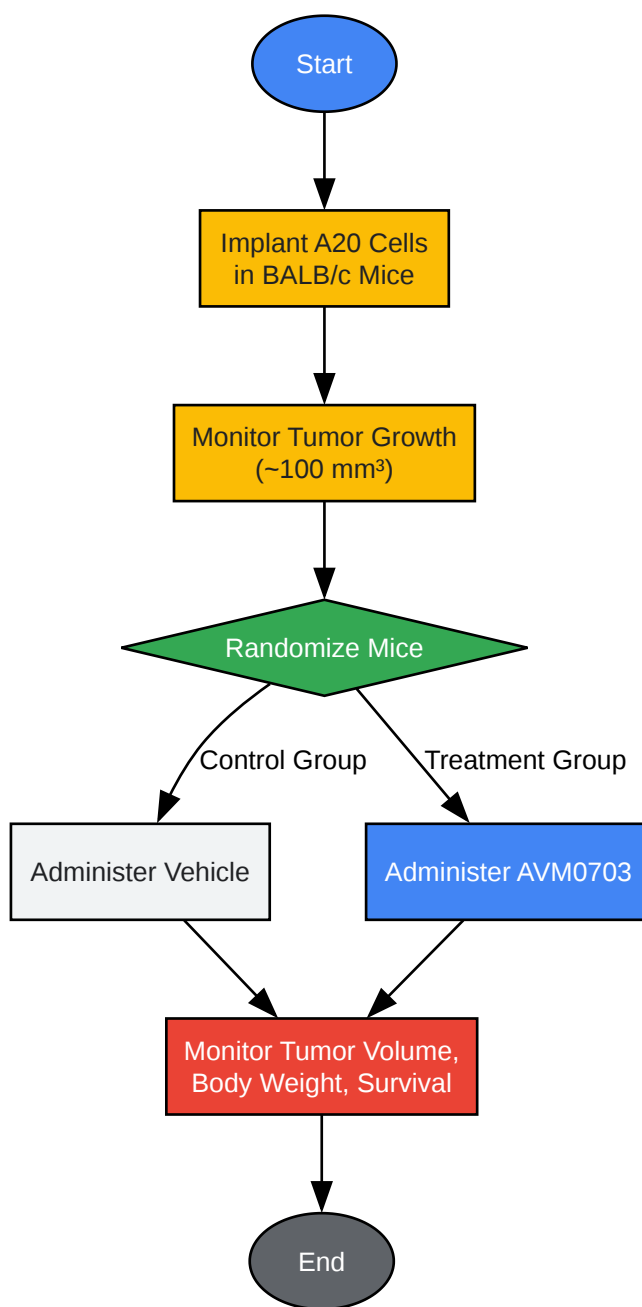
Caption: Signaling pathway of AVM0703's mechanism of action.

## Experimental Protocols

The following is a representative experimental protocol for evaluating the efficacy of AVM0703 in a preclinical mouse model of B-cell lymphoma, as described in published abstracts.<sup>[7][10]</sup>

A20 Lymphoma Model in BALB/c Mice

- Cell Culture: A20 lymphoma cells are cultured in appropriate media and conditions.
- Tumor Implantation: Wild-type BALB/c mice are subcutaneously implanted in the right flank with A20 tumor cells suspended in a 50% Matrigel mixture.
- Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., ~100 mm<sup>3</sup>). Tumor volumes and mouse body weights are measured three times a week.
- Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups.
  - Control Group: Receives a vehicle control.
  - AVM0703 Group: Administered with high-dose AVM0703 on a specified schedule (e.g., days 7, 10, 17, 23, 24, 28, and 35 post-implantation).
- Efficacy and Toxicity Assessment: Mice are monitored for tumor growth, body weight changes, and any signs of toxicity. The primary endpoint is often survival duration.



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Caption: Preclinical experimental workflow for AVM0703 evaluation.

## Quantitative Data

The following table summarizes the key quantitative data from the preclinical A20 lymphoma model.

Parameter	Value	Source
Mouse Strain	BALB/c	[7][10]
Tumor Model	A20 B-cell Lymphoma	[7][10]
Treatment	Repeated doses of AVM0703	[7]
Increase in Survival vs. Placebo	20 days	[7]
Observed Toxicity	No significant toxicity or body weight loss	[7]

## Conclusion

AVM0703 represents a significant innovation in immunotherapy, leveraging a repurposed, well-characterized API in a novel, high-dose formulation. Its discovery highlights the potential for serendipity in drug development and the importance of exploring new dosing paradigms for existing molecules. The unique mechanism of action, centered on the mobilization of endogenous AVM-NKT cells, offers a promising new therapeutic strategy for a range of difficult-to-treat diseases, particularly in oncology. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of AVM0703.

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Address: 3281 E Guasti Rd

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